SNIPER(ER)-87 is a novel compound designed as a selective estrogen receptor alpha degrader. It operates through a mechanism that utilizes the cellular ubiquitin-proteasome system to promote the degradation of the estrogen receptor alpha protein, which is implicated in various forms of breast cancer. The compound is composed of an inhibitor of apoptosis protein ligand, specifically LCL161, linked to the estrogen-binding moiety 4-hydroxytamoxifen. This design allows for targeted degradation of the estrogen receptor alpha, making SNIPER(ER)-87 a significant tool in cancer research and potential therapeutic interventions.
SNIPER(ER)-87 falls under the category of targeted protein degraders, specifically classified as a Specific and Nongenetic IAP-dependent Protein Eraser. Its primary application is in the field of oncology, particularly for targeting estrogen receptor-positive breast cancers.
The synthesis of SNIPER(ER)-87 involves a multi-step chemical process where the inhibitor of apoptosis protein ligand LCL161 is conjugated to 4-hydroxytamoxifen via a polyethylene glycol linker. This synthetic route enhances the solubility and stability of the compound while ensuring effective targeting of the estrogen receptor alpha.
The molecular formula for SNIPER(ER)-87 is , with a molecular weight of 1044.32 g/mol. The structure features multiple aromatic rings and functional groups that contribute to its binding affinity for both the estrogen receptor alpha and inhibitor of apoptosis proteins.
SNIPER(ER)-87 primarily acts by inducing ubiquitination of the estrogen receptor alpha, leading to its proteasomal degradation. This reaction is facilitated by its binding to specific inhibitor of apoptosis proteins, which act as E3 ubiquitin ligases.
The mechanism by which SNIPER(ER)-87 exerts its effects involves several key steps:
Studies indicate that SNIPER(ER)-87 exhibits a DC50 value (the concentration required for 50% reduction) as low as 3 nM, indicating high potency in degrading estrogen receptor alpha .
SNIPER(ER)-87 has significant implications in scientific research, particularly within oncology:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: